![molecular formula C24H27ClN2O3S B2965092 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-cyclohexyl-N-methylacetamide CAS No. 893286-53-8](/img/structure/B2965092.png)
2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-cyclohexyl-N-methylacetamide
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Description
2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-cyclohexyl-N-methylacetamide, commonly known as CPI-455, is a novel small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a potent and selective inhibitor of the histone lysine methyltransferase EZH2, an enzyme that plays a critical role in regulating gene expression through the methylation of histone H3 at lysine 27. In
Scientific Research Applications
Antimicrobial Applications
Research has demonstrated the potential of sulfonamide-based compounds in the development of new antimicrobial agents. For instance, the synthesis of heterocyclic compounds incorporating a sulfamoyl moiety has been explored for use as antimicrobial agents, highlighting the versatility of sulfonamide chemistry in medicinal applications (Darwish et al., 2014).
Cancer Detection
The development of novel water-soluble near-infrared dyes for cancer detection exemplifies the application of sulfonyl-containing compounds in optical imaging. These dyes, by virtue of their enhanced quantum yield and stability, facilitate the development of molecular-based beacons for cancer detection (Pham et al., 2005).
Enzymatic Differentiation Inducers
Compounds structurally related to hexamethylenebisacetamide, including those with sulfonyl groups, have been evaluated for their ability to induce erythroid differentiation in murine erythroleukemia cells. This research demonstrates the potential utility of sulfonyl-containing compounds in the field of cellular differentiation and cancer treatment (Reuben et al., 1978).
Organic Synthesis and Catalysis
Sulfonylation reactions, such as the efficient KI/H2O2 mediated 2-sulfonylation of indoles and N-methylpyrrole in water, highlight the relevance of sulfonyl-containing compounds in organic synthesis. These reactions offer a pathway to synthesize diverse sulfonylated products, contributing to the development of novel pharmaceuticals and materials (Zhang et al., 2018).
properties
IUPAC Name |
2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-cyclohexyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O3S/c1-26(20-10-3-2-4-11-20)24(28)16-27-15-23(21-12-5-6-13-22(21)27)31(29,30)17-18-8-7-9-19(25)14-18/h5-9,12-15,20H,2-4,10-11,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREBYLDZORTBLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-cyclohexyl-N-methylacetamide |
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